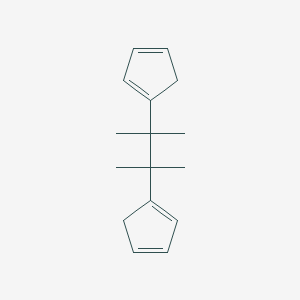
5-Methyloctane-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyloctane-2,3-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctane-2,3-dione typically involves the oxidation of 5-methyloctane-2,3-diol. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
5-Methyloctane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
5-Methyloctane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Methyloctane-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Methylhexane-2,3-dione: A shorter-chain analogue with similar chemical properties but different physical characteristics.
5-Methylheptane-2,3-dione: Another analogue with one less carbon atom, affecting its reactivity and applications.
5-Methylnonane-2,3-dione: A longer-chain analogue with increased hydrophobicity and different solubility properties.
Uniqueness
5-Methyloctane-2,3-dione is unique due to its specific chain length and the presence of two ketone groups, which confer distinct reactivity and physical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in research and industry.
属性
CAS 编号 |
59020-81-4 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
5-methyloctane-2,3-dione |
InChI |
InChI=1S/C9H16O2/c1-4-5-7(2)6-9(11)8(3)10/h7H,4-6H2,1-3H3 |
InChI 键 |
QEAIKCJSMDKTMW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC(=O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)




![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)





